molecular formula C4H8NO7P B1203491 (2S)-2-amino-3-oxo-4-(phosphonooxy)butanoic acid

(2S)-2-amino-3-oxo-4-(phosphonooxy)butanoic acid

Cat. No. B1203491
M. Wt: 213.08 g/mol
InChI Key: LMKSRFWSQAKTOE-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-3-oxo-4-(phosphonooxy)butanoic acid is an optically active form of 2-amino-3-oxo-4-(phosphonooxy)butanoic acid having (2S)-configuration. It is a conjugate acid of a (2S)-2-amino-3-oxo-4-(phosphonatooxy)butanoate(3-).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Aminophosphonates : Aminophosphonylation of certain ketones led to phosphonic analogues of α-methylhomoserine, which have structural relevance to (2S)-2-amino-3-oxo-4-(phosphonooxy)butanoic acid. These compounds were cyclised under base catalysis (Finet et al., 1993).

  • Preparation of Adhesive Polymers : Synthesis of hydrolytically stable phosphonic acid monomers, by hydrolyzing certain acrylates, demonstrates an approach to creating materials with potential adhesion properties, relevant to (2S)-2-amino-3-oxo-4-(phosphonooxy)butanoic acid (Moszner et al., 2001).

  • Novel Synthetic Routes : A novel asymmetric synthetic route to a closely related compound, S-(+)-2-amino-4-phosphonobutanoic acid, highlights the chemical pathways and potential applications of (2S)-2-amino-3-oxo-4-(phosphonooxy)butanoic acid (Jiao et al., 1992).

  • Calcium-Phosphonate Interactions : Investigation of certain phosphonate compounds, including their interaction with calcium ions, provides insight into the potential biochemical applications of (2S)-2-amino-3-oxo-4-(phosphonooxy)butanoic acid (Demadis et al., 2009).

Biological and Environmental Applications

  • Utilization by Soil Bacteria : Research on soil bacteria's ability to utilize similar phosphinothricin compounds, which are structural analogues, gives an understanding of the ecological and biological relevance of (2S)-2-amino-3-oxo-4-(phosphonooxy)butanoic acid in environmental processes (Tebbe & Reber, 1988).

  • Antagonist Activity in Neurological Studies : The study of phosphorus-containing glutamate analogues, closely related to (2S)-2-amino-3-oxo-4-(phosphonooxy)butanoic acid, provides insights into their potential antagonist activities in neurological pathways (Freund et al., 1984).

  • Antimicrobial Activity : Research into derivatives of amino butanoic acids, similar to (2S)-2-amino-3-oxo-4-(phosphonooxy)butanoic acid, has shown promising antimicrobial activities, which suggests potential medicinal applications (Mickevičienė et al., 2015).

properties

Product Name

(2S)-2-amino-3-oxo-4-(phosphonooxy)butanoic acid

Molecular Formula

C4H8NO7P

Molecular Weight

213.08 g/mol

IUPAC Name

(2S)-2-amino-3-oxo-4-phosphonooxybutanoic acid

InChI

InChI=1S/C4H8NO7P/c5-3(4(7)8)2(6)1-12-13(9,10)11/h3H,1,5H2,(H,7,8)(H2,9,10,11)/t3-/m0/s1

InChI Key

LMKSRFWSQAKTOE-VKHMYHEASA-N

Isomeric SMILES

C(C(=O)[C@@H](C(=O)O)N)OP(=O)(O)O

Canonical SMILES

C(C(=O)C(C(=O)O)N)OP(=O)(O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-amino-3-oxo-4-(phosphonooxy)butanoic acid
Reactant of Route 2
(2S)-2-amino-3-oxo-4-(phosphonooxy)butanoic acid
Reactant of Route 3
(2S)-2-amino-3-oxo-4-(phosphonooxy)butanoic acid
Reactant of Route 4
(2S)-2-amino-3-oxo-4-(phosphonooxy)butanoic acid
Reactant of Route 5
(2S)-2-amino-3-oxo-4-(phosphonooxy)butanoic acid
Reactant of Route 6
(2S)-2-amino-3-oxo-4-(phosphonooxy)butanoic acid

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